Perrhenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

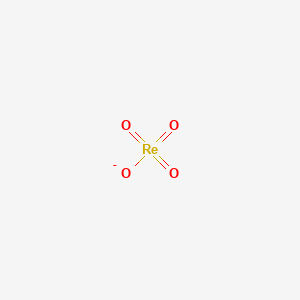

Perrhenate is an anion with the chemical formula ReO₄⁻. It is a tetrahedral oxoanion of rhenium, similar in structure to pertechnetate (TcO₄⁻), permanganate (MnO₄⁻), and perchlorate (ClO₄⁻). This compound is known for its stability over a broad pH range and can be precipitated from solutions using organic cations . The rhenium in this compound is in the +7 oxidation state, making it a high-valence compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perrhenate salts, such as sodium this compound and ammonium this compound, are typically prepared by oxidizing rhenium compounds with nitric acid, followed by neutralization of the resulting perrhenic acid . For example, the addition of tetrabutylammonium chloride to aqueous solutions of sodium this compound yields tetrabutylammonium this compound, which is soluble in organic solvents .

Industrial Production Methods: Industrial production of this compound often involves the hydrometallurgical processing of rhenium-containing materials. For instance, lithium this compound can be produced from solutions obtained during the processing of lithium-ion battery scrap. This method involves reacting perrhenic acid with lithium carbonate under controlled conditions . Another method includes the neutralization of perrhenic acid solution by rubidium carbonate or hydroxide, resulting in the precipitation of rubidium this compound .

Types of Reactions:

Reaction with Sulfide: this compound reacts with sulfide sources like hydrogen sulfide to form tetrathiothis compound (ReS₄⁻), with an intermediate being [ReO₃S]⁻.

Redox Reactions: Unlike permanganate, this compound is non-oxidizing. replacement of some oxo ligands can induce redox reactions.

Common Reagents and Conditions:

Trimethylsilyl Chloride: Used to produce the oxychloride of rhenium (V) from tetrabutylammonium this compound.

Hydrogen: Used in the reduction of ammonium this compound to produce rhenium powder.

Major Products:

Tetrathiothis compound (ReS₄⁻): Formed from the reaction with sulfide.

Rhenium Powder: Produced from the hydrogen reduction of ammonium this compound.

Applications De Recherche Scientifique

Catalysis

Perrhenates are widely utilized as catalysts in organic reactions due to their ability to facilitate transformations efficiently. Silver perrhenate, for example, is a valuable catalyst in the production of specialty chemicals and has been shown to enhance reaction selectivity in various industrial processes.

Biomedical Applications

Perrhenates have potential applications in radiopharmaceuticals. Research indicates that rhenium isotopes derived from perrhenates can be used for diagnostic imaging and targeted cancer therapies. For instance, studies have explored the use of rhenium-based compounds for internalizing folate receptors in cancer cells, highlighting their significance in oncology.

Environmental Chemistry

Perrhenates are also investigated for their sorption properties in environmental remediation. Aminoquinoid redox-polymers have been studied for their capacity to adsorb this compound ions from aqueous solutions, which is crucial for developing methods to mitigate heavy metal contamination.

Electronics and Materials Science

Silver this compound is increasingly used in the electronics industry as a precursor for conductive materials and coatings. Its role in the fabrication of printed circuit boards and photovoltaic devices underscores its importance in modern technology.

Lubricants

Calcium this compound is employed as a high-performance lubricant additive due to its excellent tribological properties, making it suitable for high-temperature applications.

Data Tables

| Compound | Application Area | Key Properties |

|---|---|---|

| Ammonium this compound | Radiopharmaceuticals | High stability, suitable for isotopes |

| Silver this compound | Electronics | Excellent conductivity |

| Calcium this compound | Lubricants | High thermal stability |

| Sodium this compound | Catalysis | Efficient reaction facilitator |

Case Study 1: Sorption of this compound Ions

Research conducted by Mukhitdinova et al. (2017) investigated the sorption capacity of aminoquinoid redox-polymers towards this compound ions under varying pH levels and exposure times. The study demonstrated significant sorption efficiency, suggesting potential applications in environmental cleanup strategies targeting heavy metal pollutants .

Case Study 2: Rhenium Phthalocyanine Complexes

A study published in 2022 explored the synthesis of rhenium(V) phthalocyanine complexes via direct metalation using this compound salts. This novel approach highlighted the versatility of perrhenates in forming complex structures that could be utilized in biomedical applications .

Mécanisme D'action

Perrhenate is often compared with pertechnetate (TcO₄⁻) due to their similar chemical and physical properties . Both are tetrahedral oxoanions and exhibit similar behavior in aqueous media. this compound is less prone to redox reactions compared to permanganate (MnO₄⁻) and pertechnetate . The proton affinity of this compound is slightly lower than that of pertechnetate, indicating that this compound is a weaker base .

Comparaison Avec Des Composés Similaires

- Pertechnetate (TcO₄⁻)

- Permanganate (MnO₄⁻)

- Perchlorate (ClO₄⁻)

- Perbromate (BrO₄⁻)

- Periodate (IO₄⁻)

Perrhenate’s unique stability and non-oxidizing nature make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Perrhenate, denoted as ReO₄⁻, is the anionic form of rhenium that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, interactions with biological systems, and implications for environmental remediation.

Overview of this compound

This compound is primarily known for its stability and solubility in aqueous solutions. It is a long-lived species with a half-life of approximately 2.1×105 years, making it a subject of interest in both nuclear waste management and biological research. Its chemical properties allow it to participate in redox reactions, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of rhenium complexes that contain this compound. These compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- IC₅₀ Values : Rhenium complexes containing this compound have shown IC₅₀ values ranging from 0.023 µM to 4 µM against different cancer cell lines, including MCF-10A and MDA-MB-231 cells .

- Mechanism of Action : The anticancer activity is attributed to mechanisms such as DNA intercalation, mitochondrial damage, and induction of apoptosis through caspase-dependent pathways . The complexes demonstrate a novel mode of action that includes cytoplasmic vacuolization and cell death via non-canonical pathways .

Table 1: Anticancer Activity of Rhenium Complexes

| Compound Type | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Tricarbonyl rhenium complex | MCF-10A | 0.023 | DNA intercalation |

| Rhenium phenanthroline complex | MDA-MB-231 | 0.4-0.8 | Mitochondrial damage |

| Dicarbonyl rhenium complex | Various | 1.4-1.9 | Apoptosis induction |

Antibiotic Properties

This compound complexes have also been investigated for their antibiotic properties. Studies indicate that certain rhenium compounds exhibit antibacterial activity against a range of pathogens:

- Antimicrobial Efficacy : These complexes have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) exceeding 500 µM in some cases .

- Potential Applications : The development of this compound-based antibiotics could provide new avenues for treating resistant infections, especially as traditional therapies become less effective.

Environmental Interactions

The environmental behavior of this compound is significant due to its mobility and persistence in the ecosystem:

- Adsorption Studies : Research has demonstrated that mesoporous materials can effectively capture this compound from aqueous solutions, achieving uptake capacities of up to 210 mg/g within minutes . This property is essential for developing remediation strategies for contaminated water sources.

- Redox Reactions : this compound can undergo reduction by Fe(II)-bearing minerals, leading to the formation of less mobile rhenium species. This interaction suggests potential pathways for natural attenuation in contaminated sites .

Case Studies

Several case studies illustrate the biological activity and environmental implications of this compound:

- Cancer Treatment Trials : In vitro studies have shown that rhenium complexes with this compound can significantly inhibit tumor growth in models of breast cancer, indicating their potential for further clinical development.

- Environmental Remediation Projects : Field studies involving the use of metal-organic frameworks (MOFs) for capturing this compound have demonstrated successful removal from contaminated groundwater sources, showcasing practical applications in environmental science.

Propriétés

IUPAC Name |

oxido(trioxo)rhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Re/q;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXHJFQOFOBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Re- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092105-66-2 |

Source

|

| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.